Home > Products > Screening Compounds P137999 > (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol - 221132-62-3

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Catalog Number: EVT-282458
CAS Number: 221132-62-3
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-Desmethyl-NNC112 is a PET precursor for NNC112.

R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

Compound Description: SCH23390 is a well-established dopamine D1 receptor antagonist [, , , , ]. Research indicates it can directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels []. This inhibition was observed to be receptor-independent and exhibited some selectivity, as closely related Kir2.0 family potassium channels remained unaffected [].

SKF38393 (1-phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol)

Compound Description: SKF38393 functions as a selective dopamine D1 receptor agonist [, ]. It has been used to investigate the role of D1 receptors in various physiological processes, including yawning behavior [].

R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (nor-methyl-SCH23390)

Compound Description: This compound is a structural analog of SCH23390, lacking the methyl group at position 3 on the benzazepine ring []. It has been studied alongside SCH23390 and other related compounds to investigate the structure-activity relationship of benzazepines in blocking GIRK channels [].

R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride (iodo-SCH23390)

Compound Description: Iodo-SCH23390 represents another structural analog of SCH23390, substituting the chlorine atom at position 7 with an iodine atom []. This modification was part of a study investigating the importance of the halogen atom in the context of GIRK channel blocking activity [].

(+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687)

Compound Description: NNC 01-0687 is identified as a novel dopamine D1 receptor antagonist []. Notably, this compound exhibits structural similarities to other benzazepine derivatives known for their interactions with dopamine receptors.

Overview

The compound (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a member of the benzazepine family, which are bicyclic compounds that contain both benzene and azepine structures. This specific compound is notable for its potential therapeutic applications, particularly in the treatment of neurological disorders such as stuttering. It selectively interacts with dopamine receptors, particularly the D1 and D5 subtypes, which play a crucial role in various neurological pathways.

Source

This compound has been referenced in various scientific patents and articles, notably in the context of its therapeutic applications and synthesis methods. For instance, patent EP3057595A1 discusses its use in treating stuttering by inhibiting dopamine access to specific receptors .

Classification

The compound can be classified as:

  • Chemical Class: Benzazepines
  • Pharmacological Category: Potential dopamine receptor modulators
  • Chemical Family: Tetrahydrobenzazepines
Synthesis Analysis

Methods

The synthesis of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Benzazepine Core: This often starts with the cyclization of appropriate precursors such as phenyl or substituted phenyl compounds.
  2. Chlorination: The introduction of chlorine at the 8-position can be achieved through electrophilic aromatic substitution or other chlorination techniques.
  3. Benzofuran Integration: The benzofuran moiety is introduced through coupling reactions that may involve palladium-catalyzed cross-coupling methods.

Technical Details

The exact synthetic pathway can vary based on the starting materials used, but generally involves careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed to purify intermediates and final products.

Molecular Structure Analysis

Structure

The molecular structure of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can be represented as follows:

C18H16ClNO\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}\text{O}

Data

  • Molecular Weight: 313.78 g/mol
  • IUPAC Name: (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

This structure features a tetrahydrobenzazepine core with a chlorine substituent and a benzofuran group, contributing to its pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for benzazepines:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under basic conditions.
  2. Reduction Reactions: The hydroxyl group may undergo reduction to form ethers or other derivatives.
  3. Oxidation Reactions: The tetrahydro structure can be oxidized to form more complex polycyclic systems.

Technical Details

Reactions involving this compound are often conducted under controlled environments to prevent degradation or unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol primarily involves its interaction with dopamine receptors:

  1. Receptor Binding: The compound selectively binds to D1/D5 dopamine receptors.
  2. Inhibition of Dopamine Access: By binding to these receptors, it inhibits the access of dopamine, potentially modulating dopaminergic signaling pathways involved in conditions like stuttering.

Data

Research indicates that compounds within this class exhibit varying affinities for dopamine receptors which correlate with their therapeutic efficacy in neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Relevant Data or Analyses

Studies have shown that the compound's stability is influenced by environmental factors such as temperature and pH levels .

Applications

Scientific Uses

The primary applications of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol include:

  1. Pharmaceutical Development: Investigated for its potential use as a treatment for stuttering and other neurological disorders.
  2. Research Tool: Utilized in studies exploring dopaminergic signaling pathways and receptor interactions.

This compound represents a significant area of interest within medicinal chemistry due to its unique structure and potential therapeutic effects on dopaminergic systems. Further research is required to fully elucidate its pharmacological profile and optimize its application in clinical settings.

Properties

CAS Number

221132-62-3

Product Name

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

IUPAC Name

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Molecular Formula

C18H16ClNO2

Molecular Weight

313.78

InChI

InChI=1S/C18H16ClNO2/c19-16-8-12-4-6-20-10-15(14(12)9-17(16)21)13-3-1-2-11-5-7-22-18(11)13/h1-3,5,7-9,15,20-21H,4,6,10H2/t15-/m1/s1

InChI Key

FNSOIGQMVWZWDF-OAHLLOKOSA-N

SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4

Solubility

Soluble in DMSO

Synonyms

(S)-Desmethyl-NNC112; (+)-Desmethyl-NNC112

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.